molecular formula C7H8N4O B11918928 (6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol

(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No.: B11918928
M. Wt: 164.16 g/mol
InChI Key: FYHWCTZZGSZCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol is a functionalized imidazopyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly due to the reactivity of its 6-amino and 2-hydroxymethyl substituents . Its core structure, the 1H-imidazo[4,5-b]pyridine scaffold, is a purine analogue known for its diverse biological activities and is a key motif in the development of novel therapeutic agents . Research Applications and Value: Primarily, this compound is valued as a chemical intermediate. Researchers utilize it to create libraries of derivatives for biological screening. The molecule's structure makes it a promising precursor for developing antiproliferative agents . Substituted imidazo[4,5-b]pyridines have demonstrated potent activity against various human cancer cell lines, including colon carcinoma, glioblastoma, and leukemia, sometimes in the sub-micromolar range . Furthermore, the imidazopyridine core is under investigation for its antitubercular potential , with some derivatives acting as potent inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis . Additional research areas include exploring antioxidant and antiglycation properties, which are relevant for managing complications in diseases like diabetes . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol

InChI

InChI=1S/C7H8N4O/c8-4-1-5-7(9-2-4)11-6(3-12)10-5/h1-2,12H,3,8H2,(H,9,10,11)

InChI Key

FYHWCTZZGSZCSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CO)N

Origin of Product

United States

Preparation Methods

Step 1: SNAr Reaction of 2-Chloro-3-nitropyridine

Reagents : Primary/secondary amines (e.g., ethylamine, benzylamine).
Conditions : H2O-isopropyl alcohol (IPA) (1:1), 80°C, 2 h.
Mechanism : Amine nucleophile displaces chloride at C-2, yielding N-substituted 3-nitropyridin-2-amines.

Example :
Ethylamine reacts with 2-chloro-3-nitropyridine to form 3-nitro-2-ethylaminopyridine in 92% yield.

Step 2: Nitro Group Reduction

Reagents : Zn dust (1 equiv), conc. HCl (0.5 equiv).
Conditions : H2O-IPA, 80°C, 45 min.
Outcome : Nitro group reduced to amine, yielding 2-ethylamino-pyridine-3,4-diamine .

Yield : 90%.

Step 3: Cyclization with Aldehydes

AldehydeSolventTemp (°C)Time (h)Yield (%)
HCHOH2O-IPA254875
HCHOEtOH801268
HCHODMF100660

Method 2: Aminimide Rearrangement and Thermal Cyclization

Based on US Patent 3,567,725, this method involves:

Synthesis of Aminimide Intermediate

Starting Material : Methyl 3-amino-5,6-dichloropyrazinoate.
Reagents : Ethylamine, propylene oxide, 1,1-dimethylhydrazine.
Conditions : Methanol, reflux, 24 h.
Outcome : 1,1-dimethyl-1-(2-hydroxypropyl)-2-(3-amino-5-ethylamino-6-chloropyrazinoyl)aminimide (79% yield).

Thermal Rearrangement

Conditions : Xylene, 120°C, 5 h.
Mechanism : Aminimide undergoes-sigmatropic rearrangement followed by ring closure.
Yield : 70–80% for imidazo[4,5-b]pyrazin-2-ones.

Adaptation for Pyridine Systems :
Replacing pyrazinoate with pyridine analogs (e.g., 3-amino-5-chloropyridine) and adjusting substituents may yield the target compound.

Comparative Analysis of Methods

Table 2. Method Comparison

ParameterMethod 1 (ACS Omega)Method 2 (Patent)
Starting Material2-Chloro-3-nitropyridinePyrazinoate/pyridine analogs
Steps32
Total Yield (%)60–7550–70
Key AdvantageScalable, aqueous conditionsHigh-purity intermediates
LimitationLong cyclization timeLimited substrate scope

Advanced Functionalization Strategies

Hydroxymethyl Group Modifications

  • Oxidation : TEMPO/NaOCl converts hydroxymethyl to carboxylic acid.

  • Protection : TBSCl or acetyl chloride for temporary protection during synthesis.

Amino Group Derivatization

  • Acylation : Acetic anhydride/pyridine to form acetamide.

  • Sulfonylation : Benzenesulfonyl chloride in DCM.

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids. This reaction is critical for modifying solubility or introducing electrophilic sites for further derivatization.

Oxidation Pathway Conditions Product Reference
-CH₂OH → -CHOMnO₂, CH₂Cl₂, room temperature6-amino-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
-CH₂OH → -COOHKMnO₄, acidic aqueous conditions6-amino-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

Key Findings :

  • Oxidation to aldehydes is preferred under mild conditions (e.g., MnO₂), while stronger oxidants like KMnO₄ yield carboxylic acids.

  • The aldehyde derivative is a key intermediate for Schiff base formation or nucleophilic additions .

Nucleophilic Substitution at the Amino Group

The amino group participates in nucleophilic substitution reactions, enabling the introduction of diverse substituents.

Reaction Type Reagents/Conditions Product Reference
AlkylationRX (alkyl halide), NaH, DMFN-alkylated derivatives (e.g., R = Me, Et)
AcylationAcCl, pyridineN-acetylated derivative
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄Biaryl-substituted derivatives

Key Findings :

  • Alkylation enhances lipophilicity, improving membrane permeability in biological systems .

  • Suzuki coupling broadens access to π-conjugated systems for optoelectronic applications .

Condensation Reactions with Carbonyl Compounds

The amino group reacts with aldehydes/ketones to form imines or heterocyclic derivatives.

Carbonyl Source Conditions Product Reference
BenzaldehydeH₂O-IPA, 85°CSchiff base (imine)
Glyoxylic acidAcOH, refluxFused imidazo[4,5-b]pyridine-oxazole

Mechanistic Insight :

  • Condensation proceeds via imine intermediate formation, followed by cyclization and aromatization .

  • Heterocyclization with aldehydes generates structurally complex scaffolds for kinase inhibitors .

Heterocyclization and Ring Expansion

The compound serves as a precursor for synthesizing polycyclic systems.

Reagent Conditions Product Reference
CS₂, KOHEthanol, refluxThiazolo[4,5-b]pyridine
PhNCO, DMF120°C, 12 hQuinazolinone-fused derivative

Key Findings :

  • Thiazolo derivatives exhibit enhanced antibacterial activity compared to parent compounds .

  • Quinazolinone hybrids show promise as DNA-PK inhibitors in cancer therapy .

Biological Interaction-Driven Reactions

The compound modulates enzyme activity through non-covalent interactions:

Target Interaction Type Biological Effect Reference
Nitric oxide synthaseHydrogen bonding with -NH₂Inhibition of NO production
Protein kinasesπ-stacking with imidazo ringAntiproliferative activity (IC₅₀ = 0.4–12 µM)

Structure-Activity Relationship :

  • Bromination at position 6 increases kinase inhibition potency (e.g., IC₅₀ = 0.7 µM against SW620 colon carcinoma) .

  • Amidino-substituted derivatives demonstrate selective antiviral activity against respiratory syncytial virus .

Comparative Reactivity with Analogs

Compound Key Feature Reactivity Difference
2-Amino-1-methylimidazo[4,5-b]pyridineLacks -CH₂OHNo aldehyde/carboxylic acid formation
6-Aminoimidazo[4,5-b]pyridineLacks -CH₂OHReduced solubility and derivatization
(6-Amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol-CH₂OH and -NH₂Enables dual functionalization

Scientific Research Applications

Structural Characteristics

The compound features an imidazo[4,5-b]pyridine core, characterized by a bicyclic structure that includes both imidazole and pyridine rings. Its molecular formula is C7_7H8_8N4_4O, with a molecular weight of 164.16 g/mol. The presence of amino and hydroxymethyl functional groups enhances its reactivity and biological activity, making it a candidate for drug development.

Pharmacological Applications

  • Kinase Inhibition :
    • Compounds similar to (6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol have been studied for their potential as kinase inhibitors. Kinases play crucial roles in signal transduction pathways related to cancer and other diseases. The unique structure of this compound suggests it may effectively inhibit specific kinases involved in tumor growth and progression .
  • Anticancer Activity :
    • Preliminary studies indicate that the compound may interact with nitric oxide synthase isoforms and various protein kinases, influencing signaling pathways relevant to cancer treatment. Its ability to inhibit cancer cell proliferation has been highlighted in research focusing on imidazo[4,5-b]pyridine derivatives .
  • Antimicrobial Properties :
    • Recent investigations have shown that derivatives of imidazo[4,5-b]pyridine exhibit moderate antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The hydroxymethyl group may contribute to enhanced solubility and bioactivity against microbial pathogens .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions :
    • The compound can be synthesized via condensation reactions involving carbonyl compounds, resulting in the formation of imines which subsequently cyclize into the desired product. Solvent choice plays a critical role in optimizing yields during these reactions .
  • Oxidative Cyclocondensation :
    • Another synthetic route involves oxidative cyclocondensation reactions, where the reaction conditions can significantly influence the formation of the imidazo[4,5-b]pyridine scaffold. Studies indicate that using water or methanol as solvents yields favorable results .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Kinase InhibitionPotential inhibition of PI3Kα pathway; significant effects on cancer cells ,
Anticancer ActivitySub-micromolar activity against human cancer cell lines ,
Antimicrobial ActivityModerate efficacy against S. aureus and E. coli ,

Case Study: Interaction with Nitric Oxide Synthase

In a study examining the interaction between this compound and nitric oxide synthase isoforms, researchers found significant modulation of enzyme activity, suggesting a potential role in inflammatory processes and vascular regulation. This interaction could lead to novel therapeutic strategies for diseases characterized by dysregulated nitric oxide levels.

Mechanism of Action

The mechanism of action of (6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, leading to inhibition or modulation of the target’s activity. This compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological and chemical behavior of imidazo[4,5-b]pyridine derivatives is highly influenced by substituents. Below is a comparison of key analogs:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Properties
(6-Amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol -NH₂ (position 6), -CH₂OH (position 2) ~163.18* N/A High polarity, hydrogen-bonding capacity
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol -Br (position 6), -CH₂OH (position 2) 228.05 230–233 Lipophilic, stable intermediate
(5-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)methanol -Cl (position 5), -CH₂OH (position 2) 185.62 N/A Moderate solubility, halogen-dependent reactivity
(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol -CH₃ (position 5), -CH₂OH (position 2) 163.18 N/A Increased lipophilicity, steric hindrance
6-Nitro-3H-imidazo[4,5-b]pyridine -NO₂ (position 6) 164.13 N/A Electron-deficient, reactive nitro group

*Estimated based on .

Key Observations :

  • Halogenated Derivatives (Br, Cl): These compounds exhibit higher molecular weights and melting points compared to the amino analog. The bromo derivative (228.05 g/mol) is particularly stable and serves as a synthetic intermediate .
  • Amino vs.
  • Methyl Substitution: The methyl group in (5-Methyl-1H-imidazo[...])methanol increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, making it a candidate for further research and development in drug discovery.

  • Molecular Formula : C7H8N4O
  • Molecular Weight : 164.16 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : NC1=C(NC=N1)C=C(CO)N=C2C=CC=N2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival. The imidazo[4,5-b]pyridine scaffold is known for its kinase inhibitory properties, which can interfere with signaling pathways critical for tumor growth and metastasis .
  • Antioxidative Properties : Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antioxidative activities. This suggests that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress in cells .
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory activities associated with imidazo[4,5-b]pyridine derivatives. This includes the suppression of cyclooxygenase (COX) enzymes, which are key players in inflammation .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity IC50 Value (µM) Reference
Inhibition of cancer cell proliferation0.2 - 0.6
Antioxidative activityVaries
COX-2 inhibition0.04 ± 0.01

Study on Antiproliferative Effects

A study evaluated the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited potent sub-micromolar activity against cancer cells, with specific emphasis on their ability to inhibit tubulin polymerization—an essential process for cell division . This finding highlights the potential of this compound as an anticancer agent.

Study on Antioxidative Potential

Another investigation focused on the antioxidative potential of imidazo[4,5-b]pyridine derivatives, including this compound. The study utilized several assays to measure free radical scavenging activity and found that some derivatives demonstrated significant antioxidative effects compared to standard antioxidants like ascorbic acid .

Q & A

Q. How should researchers resolve discrepancies between computational predictions and experimental yields?

  • Methodological Answer :
  • Step 1 : Validate computational parameters (e.g., basis set, solvation model) against known analogs.
  • Step 2 : Conduct controlled experiments (e.g., varying reaction time/temperature) to isolate variables.
  • Step 3 : Use multivariate analysis (e.g., PCA) to identify hidden factors (e.g., trace moisture) affecting reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.